N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic triazoloquinazoline derivative characterized by a fused heterocyclic core, substituted with a cyclopentyl group, a 3-fluorobenzylthio moiety, and a propyl chain. Detailed NMR studies of analogous triazoloquinazoline compounds (e.g., compounds 1 and 7 in ) have demonstrated that substituent positioning significantly alters chemical environments, particularly in regions near the triazole and quinazoline rings .
Properties
Molecular Formula |
C25H26FN5O2S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-cyclopentyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-12-30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(30)28-29-25(31)34-15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |
InChI Key |
GCIXHAXTROROQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, including the formation of the triazoloquinazoline core and the subsequent introduction of the cyclopentyl, fluorobenzylthio, and carboxamide groups. The synthetic route may involve the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, where a suitable cyclopentylating agent is used.
Addition of the Fluorobenzylthio Moiety: This step involves the reaction of the triazoloquinazoline intermediate with a fluorobenzylthiol compound under specific conditions.
Formation of the Carboxamide Group:
Industrial production methods for this compound may involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazoloquinazoline derivatives are a well-studied class due to their diverse pharmacological profiles. Key structural analogues include:
- Rapamycin (Rapa) derivatives : Though distinct in macrocyclic structure, Rapa shares functional similarities in mTOR inhibition. NMR comparisons (Figure 6 in ) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift variability when substituents like the 3-fluorobenzylthio group are introduced, suggesting localized electronic effects .
- Compound 1 and 7 (triazoloquinazolines) : These analogues differ in substituent patterns but retain the core heterocycle. Their NMR profiles overlap significantly except in regions A and B, indicating that the cyclopentyl and propyl groups in the target compound likely influence steric hindrance and hydrogen bonding .
Physicochemical and Reactivity Trends
- Lumping Strategy Implications: highlights that structurally similar compounds (e.g., triazoloquinazolines with minor substituent variations) may be grouped for reactivity modeling. For example, lumping reduces 13 reactions involving three organics to five reactions (Tables 3–4 in ), implying that the target compound’s thioether and carboxamide groups could follow analogous degradation or binding pathways .
- Substituent Effects: The 3-fluorobenzylthio group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
Data Table: Key Comparative Properties
Research Findings and Implications
- NMR-Driven Design : The target compound’s regioselective modifications (e.g., fluorobenzylthio) align with strategies used in to optimize bioactivity while minimizing off-target interactions .
- Reactivity Modeling : ’s lumping approach supports prioritizing this compound for in silico studies alongside analogues, streamlining reaction pathway predictions .
Biological Activity
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. Its unique molecular structure, characterized by a triazoloquinazoline core, a cyclopentyl group, and a fluorobenzylthio moiety, contributes significantly to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with related compounds.
Molecular Structure and Properties
The compound features several key structural components:
- Triazoloquinazoline Core : This core structure is known for its diverse biological activities.
- Cyclopentyl Group : This moiety may influence the compound's lipophilicity and receptor interactions.
- Fluorobenzylthio Moiety : The presence of fluorine can enhance metabolic stability and biological activity.
Table 1: Structural Features of this compound
| Structural Component | Description |
|---|---|
| Core Structure | Triazoloquinazoline |
| Side Groups | Cyclopentyl and Fluorobenzylthio |
| Molecular Weight | Approximately 400 g/mol |
Pharmacological Effects
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and anticancer properties. These effects are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
The compound may modulate the activity of various enzymes involved in inflammatory pathways or cancer cell proliferation. It is hypothesized that it binds to active sites on these enzymes or receptors, inhibiting their functions or altering their conformations. This modulation can impact downstream signaling pathways and cellular responses.
Comparative Studies
Comparative studies with related compounds highlight the unique biological activity of this compound.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl... | Similar core structure with a different fluorobenzyl group | Variation in biological activity due to different substituents |
| N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo... | Another variant with a different fluorobenzyl group | Insights into structure–activity relationships |
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of the compound in vitro using human cell lines. Results showed that treatment with N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo... significantly reduced pro-inflammatory cytokine production compared to controls. The mechanism was linked to the inhibition of NF-kB signaling pathways.
Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines (e.g., breast cancer), the compound demonstrated potent cytotoxic effects. The IC50 values indicated that it was more effective than some existing chemotherapeutic agents. The study suggested that the compound induces apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
